4-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
4-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organoboron compound with the molecular formula C13H17BN2O2 and a molecular weight of 244.1 g/mol . This compound is notable for its boronic ester group, which is widely used in organic synthesis, particularly in Suzuki coupling reactions .
Preparation Methods
The synthesis of 4-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 4-amino-2-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .
Chemical Reactions Analysis
4-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of chemical reactions:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation.
Scientific Research Applications
4-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki coupling reactions.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as an intermediate in the synthesis of drug candidates.
Material Science: It is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in Suzuki coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
4-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar to this compound, this compound is used in Suzuki coupling reactions but lacks the amino and nitrile groups.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: This compound also contains a boronic ester group and is used in similar organic synthesis applications.
This compound is unique due to the presence of both amino and nitrile groups, which provide additional functionalization options in organic synthesis .
Properties
IUPAC Name |
4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-7H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDMVKJUKFLWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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